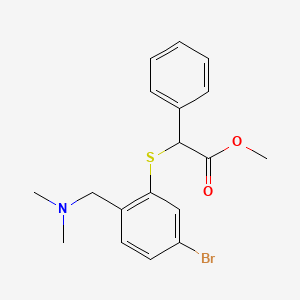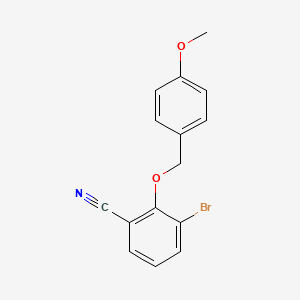
Boc-PEG2-benzyl ester
Vue d'ensemble
Description
Boc-PEG2-benzyl ester, also known as tert-butoxycarbonyl-polyethylene glycol-benzyl ester, is a compound that combines the properties of polyethylene glycol and benzyl ester with a tert-butoxycarbonyl protecting group. This compound is widely used in various fields due to its unique chemical properties, including its solubility, stability, and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene or trifluorotoluene and mild temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of Boc-PEG2-benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-PEG2-benzyl ester undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using nucleophilic reagents.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to release the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are commonly employed to remove the tert-butoxycarbonyl group.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions include substituted derivatives of this compound, free amines, and oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Boc-PEG2-benzyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a protecting group for amines.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetic properties of therapeutic agents.
Mécanisme D'action
The mechanism of action of Boc-PEG2-benzyl ester involves the release of the tert-butoxycarbonyl group under acidic conditions, which exposes the free amine. This free amine can then react with other molecules, facilitating the conjugation of this compound to various targets. The polyethylene glycol component provides solubility and stability, while the benzyl ester moiety can participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-PEG-benzyl ester: Similar structure but with a different length of the polyethylene glycol chain.
Boc-PEG2-bromide: Contains a bromide group instead of a benzyl ester.
Boc-PEG2-amine: The benzyl ester is replaced with an amine group.
Uniqueness
Boc-PEG2-benzyl ester is unique due to its combination of a tert-butoxycarbonyl protecting group, polyethylene glycol chain, and benzyl ester moiety. This combination provides a balance of reactivity, stability, and solubility, making it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
benzyl 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO6/c1-19(2,3)26-18(22)20-10-12-24-14-13-23-11-9-17(21)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUSFIHBAGVVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131929 | |
| Record name | 4,7,12-Trioxa-10-azatetradecanoic acid, 13,13-dimethyl-11-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2028284-76-4 | |
| Record name | 4,7,12-Trioxa-10-azatetradecanoic acid, 13,13-dimethyl-11-oxo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2028284-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,12-Trioxa-10-azatetradecanoic acid, 13,13-dimethyl-11-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8132639.png)


![2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one](/img/structure/B8132664.png)







![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B8132723.png)
![2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B8132725.png)
